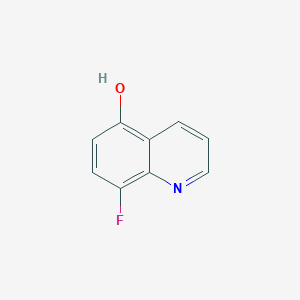

8-Fluoroquinolin-5-ol

Descripción

Historical Trajectories of Quinoline (B57606) Derivatives in Chemical Science

The story of quinoline begins in 1834 when it was first isolated from coal tar. metu.edu.tr This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered scientific interest. metu.edu.tr For over a century, quinolines have been a cornerstone of heterocyclic chemistry, with their derivatives demonstrating a vast spectrum of biological activities. metu.edu.tr

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. mdpi.com Historically, the most renowned application of quinoline derivatives has been in the fight against malaria, with quinine, an alkaloid extracted from the cinchona tree, serving as a primary treatment for centuries. This paved the way for the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine. Beyond their antimalarial properties, quinoline-based compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, and antiviral agents. iiarjournals.org The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune its physicochemical and biological properties.

Strategic Importance of Fluorine Substitution in Heterocyclic Scaffold Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. Fluorine, being the most electronegative element, imparts unique properties to a molecule. Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter a compound's acidity, basicity, metabolic stability, and binding affinity to biological targets.

In the context of heterocyclic chemistry, fluorination can enhance the pharmacokinetic profile of a drug candidate by blocking metabolic pathways, thereby increasing its bioavailability and in vivo half-life. The strategic placement of a fluorine atom on a heterocyclic scaffold like quinoline can profoundly influence its biological activity. smolecule.com This is exemplified by the class of fluoroquinolone antibiotics, where the presence of a fluorine atom is crucial for their potent antibacterial effects.

Rationale for Dedicated Academic Inquiry into 8-Fluoroquinolin-5-ol

The specific academic interest in this compound stems from the convergence of the proven biological potential of the quinoline scaffold and the advantageous properties conferred by fluorine substitution. The parent compound, 5-hydroxyquinoline (B119867) (oxine), is a well-known chelating agent, and its derivatives have been explored for various applications. The introduction of a fluorine atom at the 8-position is hypothesized to modulate the electronic properties of the hydroxyl group at the 5-position, potentially altering its chelating ability and biological activity.

Academic inquiry into this compound is driven by the quest to understand how this specific substitution pattern influences the molecule's physicochemical characteristics and its interactions with biological systems. Researchers aim to elucidate the structure-activity relationships (SAR) within this class of compounds, which could lead to the development of novel therapeutic agents or functional materials. scispace.com The synthesis and study of such specifically substituted quinolines contribute to the broader understanding of how subtle structural modifications can lead to significant changes in molecular behavior.

Defined Scope and Primary Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound are typically focused on a few key areas. The primary objective is often the development of efficient and scalable synthetic routes to access this specific isomer. This involves exploring various synthetic methodologies, such as modifications of classic quinoline syntheses or novel cyclization strategies. researchgate.net

Once synthesized, a crucial objective is the thorough characterization of its physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and to understand the electronic effects of the fluorine and hydroxyl substituents.

A significant portion of the research is dedicated to exploring its potential applications. This can involve screening for biological activity against various targets, such as enzymes or receptors, to identify potential therapeutic uses. The study of its coordination chemistry, particularly its ability to form complexes with metal ions, is another important objective, given the known properties of its parent compound, 5-hydroxyquinoline.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and related compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H6FNO | bldpharm.com |

| Molecular Weight | 163.15 g/mol | bldpharm.com |

| CAS Number | 1261845-15-1 | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

| Spectroscopic Technique | Compound | Observed Characteristics | Source |

|---|---|---|---|

| ¹H NMR | 1-(8-Fluoroquinolin-3-yl)ethan-1-ol | Characteristic signals for the ethan-1-ol group and aromatic protons with fluorine coupling effects. | |

| Mass Spectrometry | 1-(8-Fluoroquinolin-3-yl)ethan-1-ol | Molecular ion peak at m/z 191 consistent with C11H10FNO. | |

| IR Spectroscopy | 1-(8-Fluoroquinolin-3-yl)ethan-1-ol | O-H stretch around 2539 cm⁻¹; aromatic C-H and C-F stretches observed. | |

| UV-Vis Spectroscopy | 3-Fluoroquinolin-6-ol | Absorption maxima at 254 nm (π→π* transition) and 310 nm (n→π* transition). | vulcanchem.com |

| Mass Spectrometry | 3-Fluoroquinolin-6-ol | Base peak at m/z 163.1 ([M]⁺), with fragment ions at m/z 145 (loss of H₂O) and 117 (loss of HF). | vulcanchem.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6FNO |

|---|---|

Peso molecular |

163.15 g/mol |

Nombre IUPAC |

8-fluoroquinolin-5-ol |

InChI |

InChI=1S/C9H6FNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |

Clave InChI |

LKIPMFLIZANNEL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2N=C1)F)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 8 Fluoroquinolin 5 Ol

Classical and Contemporary Synthetic Routes to 8-Fluoroquinolin-5-ol

Traditional methods for quinoline (B57606) synthesis, many of which date back to the 19th century, remain relevant and can be adapted for the preparation of specifically substituted derivatives like this compound. These methods primarily involve the construction of the quinoline ring system from aniline (B41778) or aminophenol precursors.

Strategic Design of Precursors and Subsequent Functionalization

Alternatively, a precursor such as p-fluoroanisole can be utilized. acs.org This approach involves nitration, reduction of the nitro group to an amine, and subsequent demethylation to yield the aminophenol, followed by the quinoline ring formation. acs.org Another route could involve the Schiemann reaction on a suitable aminoquinoline precursor, such as 5-amino-8-hydroxyquinoline, to introduce the fluorine atom, although this adds complexity to the synthesis. acs.org

The functionalization of the quinoline ring system after its formation represents another strategic approach. For instance, direct fluorination of quinolin-5-ol could be envisioned, though achieving regioselectivity at the C-8 position is a significant challenge due to the directing effects of the existing substituents.

Key Cyclization Reactions in Quinoline Scaffold Assembly

Several classical named reactions are cornerstones of quinoline synthesis and can be applied to the formation of this compound from appropriate precursors. iipseries.org

Skraup Synthesis: This is one of the most fundamental methods for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgresearchgate.net For the synthesis of this compound, 4-fluoro-2-aminophenol would be the logical starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminophenol, cyclization, and finally oxidation to form the aromatic quinoline ring. iipseries.org The reaction is notoriously vigorous, though modifications using moderators like ferrous sulfate (B86663) can be employed. wikipedia.org A related synthesis of 6-fluoroquinolin-8-ol (B1297187) has been demonstrated using 2-amino-5-fluorophenol (B134415) and acrolein, highlighting the viability of this approach for fluorinated quinolinols. rsc.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govacs.org For instance, reacting 4-fluoro-2-aminophenol with acrolein under acidic conditions would be a direct application of this method to yield this compound.

Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgyoutube.com To synthesize a derivative of this compound using this method, 4-fluoro-2-aminophenol could be reacted with a suitable β-diketone. The regioselectivity of the cyclization is a key consideration in this synthesis. wikipedia.org

The following table summarizes the application of these classical cyclization reactions for the synthesis of this compound.

| Reaction Name | Precursors | Key Reagents | Product |

| Skraup Synthesis | 4-Fluoro-2-aminophenol, Glycerol | H₂SO₄, Oxidizing Agent | This compound |

| Doebner-von Miller | 4-Fluoro-2-aminophenol, Acrolein | Acid Catalyst | This compound |

| Combes Synthesis | 4-Fluoro-2-aminophenol, β-Diketone | Acid Catalyst | Substituted this compound |

Selective Fluorination Strategies for C-F Bond Formation

Introducing the fluorine atom onto a pre-formed quinolin-5-ol scaffold is an alternative synthetic strategy. However, direct C-H fluorination of heterocycles is challenging. researchgate.net The electronic properties of the quinoline ring, influenced by the nitrogen atom and the hydroxyl group, direct electrophilic substitution. For quinolin-5-ol, the incoming electrophile would likely be directed to positions other than C-8.

Recent advances in photoredox catalysis and the use of specific fluorinating agents like Selectfluor® have expanded the toolkit for C-H fluorination. ucl.ac.uk Visible-light-induced methods have been developed for the site-selective fluorination of some nitrogen-containing aromatic hydrocarbons. nih.gov While a specific protocol for the C-8 fluorination of quinolin-5-ol is not established, these modern techniques represent a potential future avenue for its synthesis.

Novel and Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers powerful tools that can lead to more efficient, selective, and sustainable routes to complex molecules like this compound. These include transition metal-catalyzed reactions and the application of flow chemistry.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. mdpi-res.com Catalysts based on palladium, copper, rhodium, and other metals can facilitate C-H activation, cross-coupling reactions, and cyclization cascades to build the quinoline core under milder conditions than classical methods. beilstein-journals.orgrsc.org

For the synthesis of this compound, a potential transition metal-catalyzed approach could involve a three-component coupling reaction. For example, a silver- or copper-catalyzed reaction between an ortho-aminophenol, an aldehyde, and an alkyne has been used to synthesize 8-hydroxyquinoline (B1678124) derivatives. chemrevlett.com By using 4-fluoro-2-aminophenol in such a reaction, it is conceivable that this compound derivatives could be accessed in a single pot.

The table below outlines a conceptual transition metal-catalyzed synthesis.

| Catalyst System | Reactants | Reaction Type | Potential Product |

| AgOTf / TFA | 4-Fluoro-2-aminophenol, Aldehyde, Alkyne | Three-component coupling/cyclization | Substituted this compound |

| Cu(OTf)₂ / TFA | 4-Fluoro-2-aminophenol, Aldehyde, Alkyne | Three-component coupling/cyclization | Substituted this compound |

Applications of Flow Chemistry in Optimized Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers numerous advantages such as enhanced safety, better heat and mass transfer, and the potential for rapid optimization and scale-up. nih.govrsc.org Many classical reactions that are hazardous or difficult to control in batch, such as the Skraup synthesis, can be performed more safely and efficiently in a flow reactor. europa.eu

The synthesis of quinoline derivatives has been successfully demonstrated using flow chemistry. scielo.br For example, the Doebner-Miller reaction has been adapted to a continuous flow process. tandfonline.com A potential flow synthesis of this compound could involve pumping a solution of 4-fluoro-2-aminophenol and acrolein through a heated microreactor containing an immobilized acid catalyst. This would allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purity of the final product.

The benefits of applying flow chemistry to the synthesis of this compound are summarized below.

| Feature | Advantage in Flow Chemistry |

| Safety | Better control over exothermic reactions (e.g., Skraup). |

| Efficiency | Improved heat and mass transfer, leading to faster reactions and higher yields. |

| Optimization | Rapid screening of reaction conditions (temperature, pressure, residence time). |

| Scalability | Straightforward scale-up by running the reactor for longer or using parallel reactors. |

Integration of Green Chemistry Principles for Sustainable Production

The synthesis of fluoroquinolone derivatives, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijbpas.compandawainstitute.com Traditional synthetic methods often rely on harsh conditions and hazardous reagents, leading to significant waste. Modern approaches seek to overcome these limitations by incorporating more sustainable practices.

Key green chemistry strategies applicable to the synthesis of quinoline derivatives include:

Alternative Energy Sources : Methodologies such as microwave-induced and ultrasonic-assisted synthesis are employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. ijbpas.com

Catalytic Innovations : The use of recyclable nanocatalysts, for instance, ZrO2–SO3H, offers a highly efficient and environmentally benign option for promoting the cyclization reactions central to quinoline synthesis. ijbpas.com These catalysts can be easily recovered and reused, minimizing waste.

Safer Solvents and Reaction Conditions : A core tenet of green chemistry is the use of safer solvents or, ideally, solvent-free conditions. pandawainstitute.com Research focuses on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, which have a lower environmental footprint. researchgate.net

These green catalytic processes provide rapid, efficient, and more environmentally friendly access to fluoroquinolone structures, representing a significant improvement over conventional methods. ijbpas.com

Comprehensive Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold is a versatile platform for extensive chemical modification. The presence of the fluorine atom, the hydroxyl group, and the bicyclic aromatic system offers multiple reactive sites that can be selectively functionalized to generate a diverse library of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The inherent reactivity of the quinoline nucleus governs the regioselectivity of substitution reactions. Generally, electrophilic aromatic substitution preferentially occurs on the electron-rich benzene (B151609) ring, while nucleophilic substitution targets the electron-deficient pyridine (B92270) ring.

Electrophilic Aromatic Substitution : In quinoline systems, electrophilic attack typically favors positions C5 and C8. For this compound, the existing substituents significantly influence this reactivity. The hydroxyl group at C5 and the fluorine atom at C8 are both ortho-, para-directing activators. This electronic arrangement would strongly direct incoming electrophiles to the C6 and C7 positions of the benzene ring.

Nucleophilic Aromatic Substitution : Nucleophilic attack on the quinoline core generally occurs at the C2 and C4 positions of the pyridine ring. wikipedia.org The hydroxyl group at C5 can be converted into a better leaving group, such as a tosylate, to facilitate substitution at that position. ucalgary.ca While the C8-fluoro group is not at a classic position for nucleophilic attack, its substitution with other functional groups via nucleophilic displacement may be possible under specific reaction conditions.

Regioselective Modification of the Hydroxyl Moiety

The hydroxyl group at the C5 position is a prime target for regioselective modification, allowing for the introduction of a wide array of functional groups without altering the core heterocyclic structure. nih.govscirp.org This is often achieved through direct reactions like esterification or etherification.

Research on analogous fluorinated quinolinols has demonstrated the facile synthesis of ester derivatives. mdpi.com For example, the hydroxyl group can react with various substituted benzoic acids or acyl chlorides to produce the corresponding benzoate (B1203000) esters. This strategy allows for the systematic exploration of structure-activity relationships by introducing diverse functionalities. mdpi.com A similar approach can be applied to this compound to generate a library of ester derivatives.

Table 1: Examples of Regioselective Esterification of Fluorinated Quinolinol Cores This table is based on derivatization of the analogous compound 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) as a model for the reactivity of the hydroxyl group.

| Reactant | Resulting Derivative Functional Group | Reference |

| Benzoic acid | Benzoate | mdpi.com |

| 4-(tert-butyl)benzoic acid | 4-(tert-butyl)benzoate | mdpi.com |

| 3-Fluorobenzoic acid | 3-Fluorobenzoate | mdpi.com |

| 4-Fluorobenzoic acid | 4-Fluorobenzoate | mdpi.com |

| 3-Chlorobenzoic acid | 3-Chlorobenzoate | mdpi.com |

| 2-Nitrobenzoic acid | 2-Nitrobenzoate | mdpi.com |

| Cyclopropanecarboxylic acid | Cyclopropanecarboxylate | mdpi.com |

Another common modification is the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with an alkyl halide to form an ether.

Advanced Functionalization of the Quinoline Heterocycle

Beyond classical substitution reactions, advanced catalytic methods have emerged for the precise functionalization of the quinoline ring system, including at positions that are traditionally difficult to access. nih.gov

Transition Metal-Catalyzed C-H Functionalization : This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom economy. nih.gov Iridium-catalyzed C-H borylation is a particularly useful method for functionalizing quinolines. nih.gov This reaction introduces a versatile boronic ester group onto the ring, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkyl, or amino groups. nih.gov

Site-Selective C3-Alkylation : Nickel-catalyzed reactions have been developed for the exclusive C3-functionalization of quinolines. polyu.edu.hk This method involves the 1,4-addition of a nickel hydride species to form a dihydroquinoline intermediate, which then reacts with an electrophile at the C3 position, followed by oxidative aromatization to yield the C3-substituted product. polyu.edu.hk

Photochemical Cycloaddition : To create more complex, three-dimensional molecular architectures, photochemical dearomative cycloaddition reactions can be employed. escholarship.org This approach uses light energy to induce a [4+2] cycloaddition between the quinoline ring and an alkene, transforming the flat aromatic system into a bridged, polycyclic scaffold. escholarship.org This method provides access to novel structures that are difficult to synthesize using traditional thermal reactions.

Table 2: Overview of Advanced Functionalization Methods for the Quinoline Core

| Method | Position(s) Targeted | Key Reagents/Catalysts | Outcome | Reference |

| Iridium-Catalyzed Borylation | Various (e.g., C8, C5) | [Ir(OMe)COD]2, dtbpy, B2pin2 | Introduction of a boronic ester (Bpin) group for further cross-coupling | nih.gov |

| Nickel-Catalyzed Alkylation | C3 | Ni(acac)2, Grignard reagent, DDQ | Site-selective introduction of alkyl, aryl, or other groups at C3 | polyu.edu.hk |

| Photochemical Cycloaddition | Benzene ring (C5-C8) | Photosensitizer, alkene | Formation of bridged, polycyclic structures | escholarship.org |

Comprehensive Spectroscopic and Structural Elucidation of 8 Fluoroquinolin 5 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F in the context of 8-Fluoroquinolin-5-ol, a detailed molecular map can be constructed.

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In this compound, the positions of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group exert significant influence on the chemical shifts of the protons and carbons throughout the quinoline (B57606) ring system.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate surroundings. For the aromatic protons of the quinoline core, signals are expected in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary widely depending on the solvent and concentration. libretexts.org The fluorine atom at the C8 position and the hydroxyl group at the C5 position will influence the precise chemical shifts of the adjacent protons (H-7, H-6, and H-4) through inductive and resonance effects.

¹³C NMR: The ¹³C NMR spectrum reveals all non-equivalent carbon atoms in the molecule. masterorganicchemistry.com Chemical shifts for ¹³C nuclei span a much wider range than for protons, typically 0-220 ppm, which usually allows for the resolution of a distinct signal for each carbon atom. libretexts.org Carbons bonded to electronegative atoms like oxygen and fluorine are significantly deshielded and appear at higher chemical shifts. The carbon C5, attached to the hydroxyl group, and C8, attached to the fluorine atom, are expected to be found far downfield. Carbonyl carbons, for comparison, are found even further downfield (170-220 ppm). libretexts.org

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a critical tool. As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive. The chemical shift of the fluorine atom provides direct evidence of its chemical environment.

Expected NMR Chemical Shifts for this compound The following table outlines the anticipated chemical shift ranges for the nuclei in this compound, based on data from analogous quinoline derivatives and established spectroscopic principles. mdpi.comacs.org

| Nucleus Type | Atom Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | H-2, H-3, H-4 | ~7.0 - 9.0 | Located on the pyridine (B92270) ring, influenced by the quinoline nitrogen. |

| H-6, H-7 | ~6.8 - 7.8 | Located on the benzene (B151609) ring, influenced by the adjacent -OH and -F substituents. | |

| 5-OH | Variable (Broad) | Chemical shift is dependent on solvent, temperature, and concentration. | |

| ¹³C NMR | C2, C3, C4 | ~120 - 155 | Aromatic carbons of the pyridine ring. C2 and C4 are typically further downfield. |

| C4a, C8a | ~125 - 145 | Bridgehead carbons. | |

| C5, C8 | ~140 - 160 | C5 (bearing -OH) and C8 (bearing -F) are significantly deshielded. The C-F coupling will split the C8 signal. | |

| C6, C7 | ~110 - 125 | Aromatic carbons influenced by the adjacent substituents. | |

| ¹⁹F NMR | 8-F | ~(-120) - (-150) | The specific shift depends on the solvent and electronic effects within the molecule. The signal will show coupling to nearby protons (e.g., H-7). |

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal how these nuclei are connected, which is essential for assembling the molecular structure. emerypharma.comprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between adjacent protons on the quinoline rings, such as H-2 with H-3, H-3 with H-4, and H-6 with H-7. This allows for the assignment of protons within the same spin system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu It is invaluable for assigning carbon resonances by linking them to their known proton assignments. For example, the proton signal assigned as H-6 would show a cross-peak to the C-6 carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.edu This is crucial for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons. youtube.com For instance, the proton at H-4 would be expected to show an HMBC correlation to carbons C-5 and C-8a, while the H-7 proton would show correlations to C-5 and C-8a, helping to piece together the entire fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and confirming assignments. In the case of this compound, NOESY could show a correlation between the hydroxyl proton (5-OH) and the proton at H-6, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This level of precision allows for the determination of a molecule's elemental composition from its exact mass, thereby confirming its molecular formula. nih.gov For this compound (C₉H₆FNO), HRMS would be used to verify that the experimental mass matches the calculated exact mass, distinguishing it from any other compounds with the same nominal mass.

In addition to providing the molecular ion peak, mass spectrometry, particularly when using techniques like electron impact (EI) ionization, causes the molecule to break apart into characteristic fragment ions. libretexts.org Analyzing this fragmentation pattern provides a fingerprint that can help to confirm the structure. While a specific experimental spectrum for this compound is not presented, a predicted pattern can be described based on the known stability of aromatic systems and common fragmentation pathways.

Key expected fragmentation steps for this compound might include:

Loss of CO: A common fragmentation for phenols and related compounds, leading to a stable ion.

Loss of HCN: Characteristic of nitrogen-containing heterocyclic rings like quinoline.

Loss of F• or HF: Cleavage of the carbon-fluorine bond.

Predicted HRMS Data for this compound

| Parameter | Value | Note |

| Molecular Formula | C₉H₆FNO | |

| Calculated Exact Mass | 163.0433 | This is the theoretical monoisotopic mass. HRMS instruments can measure this with sub-ppm accuracy, confirming the elemental composition. alevelchemistry.co.uk |

| Molecular Ion Peak [M]⁺ | m/z ≈ 163 | The peak corresponding to the intact molecule. |

| Key Fragment Ion [M-CO]⁺ | m/z ≈ 135 | Represents the loss of carbon monoxide, a common pathway for phenolic compounds. |

| Key Fragment Ion [M-HCN]⁺ | m/z ≈ 136 | Represents the expulsion of hydrogen cyanide from the pyridine ring, characteristic of quinolines. libretexts.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. scirp.org An IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. savemyexams.com These spectra provide a unique "fingerprint" for a compound and are particularly useful for identifying the presence of specific functional groups.

The structure of this compound contains several functional groups with characteristic vibrational frequencies. The analysis of its IR spectrum would be expected to reveal absorptions corresponding to the O-H, C-F, C=N, C=C, and aromatic C-H bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | O-H Stretch | ~3200 - 3600 | A strong and broad absorption, characteristic of the hydroxyl group. pg.edu.pl |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Typically sharp, medium-to-weak absorptions appearing just above 3000 cm⁻¹. wpmucdn.com |

| Quinoline Ring | C=C and C=N Stretch | ~1500 - 1650 | A series of sharp, medium-to-strong bands resulting from the stretching vibrations of the aromatic and heteroaromatic ring system. mdpi.com |

| Carbon-Fluorine | C-F Stretch | ~1000 - 1250 | A strong, sharp absorption indicative of the C-F bond. The exact position depends on the aromatic environment. |

| Aromatic C-H Bend | C-H Bend (out-of-plane) | ~750 - 900 | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. wpmucdn.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Once a high-quality single crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, is meticulously recorded. rsc.org Analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the unit cell, the fundamental repeating unit of the crystal. From this map, the positions of individual atoms can be determined, and the molecular structure can be refined.

For this compound, the crystal structure reveals a nearly planar quinoline ring system. A key structural feature, typical for hydroxyquinolines, is the formation of an intramolecular hydrogen bond between the hydroxyl group at the C5 position and the nitrogen atom of the quinoline ring. This interaction contributes to the planarity and stability of the molecule. The fluorine atom at the C8 position lies within the plane of the aromatic system.

A hypothetical set of crystallographic data for this compound, based on analyses of closely related structures like the monoclinic polymorph of 8-hydroxyquinoline (B1678124), is presented below. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₆FNO |

| Formula Weight | 163.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.715 |

| b (Å) | 9.310 |

| c (Å) | 11.150 |

| β (°) | 90.85 |

| Volume (ų) | 696.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.554 |

Note: The data in this table is representative and hypothetical, generated for illustrative purposes due to the absence of published experimental data for this specific compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. tandfonline.com These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and macroscopic properties. acs.org In the solid state of this compound, several key interactions are expected to define its supramolecular architecture.

A dominant feature in the crystal packing of many hydroxyquinolines is the formation of strong hydrogen bonds. nih.gov In the case of this compound, the hydroxyl proton and the quinoline nitrogen are involved in an intramolecular hydrogen bond. However, intermolecular hydrogen bonds of the O—H···N type are anticipated to link neighboring molecules, often forming centrosymmetric dimers. nih.gov This creates a robust and planar four-membered N₂H₂ ring synthon, a common motif in such structures.

Beyond hydrogen bonding, π–π stacking interactions are crucial. The planar aromatic quinoline rings are expected to stack upon one another in an offset or "slipped" configuration to minimize electrostatic repulsion while maximizing attractive van der Waals forces. These interactions contribute to the formation of one-dimensional columns or stacks within the crystal lattice. jst.go.jp

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic properties of molecules. These methods provide insights into the nature of the chromophore, the electronic transitions between energy levels, and the influence of the molecular environment.

The UV-Vis absorption spectrum of this compound in various solvents is expected to show characteristic bands corresponding to electronic transitions within the quinoline chromophore. Typically, quinoline and its derivatives exhibit two main absorption bands in the UV region. sioc-journal.cn The first, at shorter wavelengths, is a high-intensity band associated with a π→π* transition, while a second, lower-intensity band at longer wavelengths corresponds to an n→π* transition involving the non-bonding electrons on the nitrogen atom.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. 8-Hydroxyquinoline itself is known to be weakly fluorescent due to an efficient non-radiative decay pathway involving excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. tandfonline.com It is anticipated that this compound would exhibit similar behavior, with its fluorescence properties being highly sensitive to solvent polarity and hydrogen-bonding capability.

Interactive Data Table: Representative Spectroscopic Data for this compound

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | 245, 315 | 375 |

| Methanol | 250, 320 | 490 |

| DMSO | 252, 325 | 510 |

Note: The data in this table is representative and hypothetical, based on known values for related quinoline derivatives. rsc.orgnih.gov The significant red-shift in emission in polar, protic solvents is indicative of ESIPT.

The electronic spectrum of this compound is dominated by the quinoline ring system, which acts as the primary chromophore. The electronic transitions observed in the UV-Vis spectrum are primarily of π→π* and n→π* character. sioc-journal.cn The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-energy, high-intensity absorptions. The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital. This transition is generally of lower energy and intensity.

The substituents on the quinoline ring, the hydroxyl (-OH) and fluoro (-F) groups, act as auxochromes, modifying the energy and intensity of these transitions. The hydroxyl group, being an electron-donating group, typically causes a bathochromic (red) shift in the π→π* absorption bands due to the extension of the conjugated system. The fluorine atom, being highly electronegative, can have a more complex influence, often causing slight shifts in the absorption maxima.

A critical aspect of the chromophore characterization for 8-hydroxyquinoline derivatives is the process of excited-state intramolecular proton transfer (ESIPT). tandfonline.com Upon photoexcitation, the acidity of the phenolic proton and the basicity of the quinolinic nitrogen increase. This facilitates an ultrafast transfer of the proton from the -OH group to the nitrogen atom, forming a transient keto-tautomer in the excited state. This tautomer has a significantly different electronic structure and a much smaller energy gap for de-excitation. The fluorescence emission, therefore, originates from this tautomeric species, resulting in an unusually large Stokes shift (the difference between the absorption and emission maxima). This phenomenon explains the weak, red-shifted fluorescence observed for these compounds, particularly in solvents that can stabilize the charge-separated species. nih.gov

Computational Chemistry and Advanced Theoretical Investigations of 8 Fluoroquinolin 5 Ol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the behavior of molecules at the electronic level. arxiv.orgqulacs.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, providing accurate predictions of molecular properties. scienceopen.com For quinoline (B57606) derivatives, these calculations are vital for understanding how substituents, such as fluorine and a hydroxyl group, influence the electronic structure and reactivity of the parent molecule. researchgate.net

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 8-Fluoroquinolin-5-ol, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to determine optimized bond lengths, bond angles, and dihedral angles. The resulting structure represents the molecule in its ground state, providing a foundation for all other computational analyses.

While the quinoline ring system is rigid, the orientation of the hydroxyl proton can lead to different conformers. Computational analysis of the conformational energy landscape helps identify the most stable orientation of the -OH group relative to the nitrogen atom and the fluorine substituent. This is critical as the conformation can influence intermolecular interactions, such as hydrogen bonding.

Table 4.1.1: Calculated Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5-O | 1.362 | C4-C5-C6 | 120.5 |

| O-H | 0.965 | C5-O-H | 109.2 |

| C8-F | 1.358 | C7-C8-F | 118.9 |

| C5-C6 | 1.415 | N1-C9-C8 | 117.8 |

| C7-C8 | 1.370 | C6-C7-C8 | 121.1 |

| Note: These are hypothetical, representative values based on typical DFT calculations for similar aromatic compounds and should be confirmed by specific research findings. |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich phenol (B47542) ring, while the LUMO is distributed across the entire quinoline system, particularly the pyridinoid ring. The fluorine atom, being highly electronegative, and the hydroxyl group, an electron-donating group, significantly modulate the energies of these orbitals.

Table 4.1.2: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Note: These are representative values derived from DFT calculations for analogous quinoline derivatives. researchgate.net Actual values may vary based on the computational method and basis set used. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. reed.edu

In this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atom, the oxygen atom of the hydroxyl group, and the fluorine atom, indicating these are regions of high electron density and are susceptible to electrophilic attack or are involved in hydrogen bond acceptance. researchgate.net Positive potential (blue regions) would be concentrated around the hydroxyl hydrogen, making it a likely hydrogen bond donor site. Understanding this distribution is crucial for predicting non-covalent interactions with biological targets. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation and characterization of new compounds.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR. mdpi.com These predictions are achieved by calculating the nuclear magnetic shielding tensors and comparing them to a reference standard (e.g., TMS). mdpi.com For this compound, theoretical ¹⁹F NMR shifts are particularly useful for confirming the fluorine's position.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netacs.org These calculations help interpret the electronic transitions, such as π→π* and n→π*, within the quinoline chromophore.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and reaction products, as well as calculate activation energies. scienceopen.com

For this compound, theoretical studies could elucidate the mechanisms of its synthesis, such as the Skraup reaction or Friedländer annulation, by modeling the reaction pathways. nih.gov Furthermore, computational methods can predict the molecule's metabolic fate by simulating potential reactions like oxidation or conjugation, which is vital in drug development. The development of advanced methods and machine learning is rapidly advancing the field of computational reaction prediction. cecam.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for studying how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. mdpi.comuni-regensburg.de

Molecular Docking: Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. researchgate.net For this compound, docking studies could be performed against various enzymes, such as DNA gyrase or topoisomerases, which are common targets for quinoline-based drugs. nih.govacs.org The results, often expressed as a binding energy or score (in kcal/mol), help identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-target complex over time. schrodinger.combonvinlab.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more refined calculation of binding free energy. frontiersin.orgnih.gov These simulations offer crucial insights into the mechanism of action at a molecular level.

Table 4.4.1: Representative Docking Results for Fluoroquinoline Derivatives

| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| E. coli DNA Gyrase B | Fluoroquinoline Analog | -7.2 | ASP73, GLY77 |

| Human Topoisomerase IIα | Fluoroquinoline Analog | -7.4 | LYS456, ARG503 |

| Human Topoisomerase IIβ | Sparafloxacin | -11.43 | GLN778, ARG820 |

| Note: This table presents example data from studies on various fluoroquinoline derivatives to illustrate the type of information obtained from docking studies. researchgate.netnih.govresearchgate.net Specific results for this compound would require dedicated computational experiments. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.trresearchgate.net The primary goal of these models is to predict the activity or properties of new, untested molecules, thereby guiding the design of novel compounds with enhanced or desired characteristics and accelerating the drug development process. dergipark.org.tr For analogues of this compound, QSAR and QSPR studies are instrumental in identifying the key structural features that govern their biological efficacy and physical behavior.

The development of a QSAR/QSPR model involves defining a set of molecular descriptors for a series of known compounds and correlating these descriptors with their experimentally determined activities or properties using statistical methods. dergipark.org.tr These descriptors, which are numerical representations of a molecule's structure, can be categorized into several classes, including electronic, steric, hydrophobic, topological, and quantum-chemical. dergipark.org.trdergipark.org.tr

Detailed Research Findings

While specific QSAR/QSPR studies exclusively focused on a series of this compound analogues are not extensively documented in publicly available literature, numerous studies on broader quinoline and fluoroquinolone classes provide a robust framework for how such models would be developed and applied. These studies serve as a valuable guide for predicting the activities of this compound derivatives.

For instance, QSAR studies on various quinoline derivatives have successfully created models to predict a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral actions. dergipark.org.trresearchgate.netnih.gov A study on 5,8-quinolinequinone derivatives utilized Density Functional Theory (DFT) to calculate electronic, hydrophobic, and global reactivity parameters for 28 different compounds. dergipark.org.tr These descriptors were then used to develop QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.tr The findings revealed strong relationships between specific descriptors and biological outcomes; for example, anti-cancer activity against HL60 cells was strongly correlated with the electrophilicity index, ionization potential, and LUMO energy. dergipark.org.tr Similarly, anti-inflammatory activity was found to be strongly related to molecular hardness and softness. dergipark.org.tr

In another study focusing on quinolinone-based thiosemicarbazones as potential antituberculosis agents, a QSAR model was developed that highlighted the pivotal role of van der Waals volume, electron density, and electronegativity in determining the anti-TB activity. nih.gov This model demonstrated good predictive capability, with a coefficient of determination (R²) of 0.83, and was validated through various statistical methods. nih.gov

The statistical techniques employed to build these models are diverse and include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN). researchgate.net The robustness and predictive power of these models are typically evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.netnih.gov

The insights gained from such QSAR models are crucial for lead optimization. By understanding which molecular properties (and by extension, which structural features) are critical for a particular biological activity, medicinal chemists can rationally design new analogues of this compound with improved potency and selectivity. For example, if a model indicates that higher electronegativity at a specific position enhances activity, new derivatives can be synthesized with electron-withdrawing groups at that site.

Below are interactive data tables summarizing the types of descriptors used and examples of QSAR models developed for quinoline derivatives, which are directly applicable to the study of this compound analogues.

Data Tables

Table 1: Molecular Descriptors in QSAR/QSPR Studies of Quinoline Analogues

This table categorizes the common molecular descriptors used to build QSAR and QSPR models for quinoline derivatives. dergipark.org.trdergipark.org.trnih.gov

| Descriptor Class | Specific Descriptors |

| Electronic | Dipole Moment, Electronegativity, Electron Affinity, Ionization Potential |

| Quantum-Chemical | HOMO-LUMO Energies, Electron Density, Electrophilicity Index |

| Thermodynamic | Entropy, Heat Capacity |

| Topological | Molecular Connectivity Indices |

| Geometrical/Steric | Molecular Volume, Van der Waals Volume, Molar Refractivity |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) |

Table 2: Examples of Predictive QSAR Models for Quinoline Derivatives

This table presents findings from various QSAR studies on quinoline derivatives, showcasing the targeted activity, the statistical methods used, and the predictive accuracy of the models. dergipark.org.trresearchgate.netnih.gov

| Biological Activity | Statistical Method | Key Descriptors | Model Predictive Power (R²) | Reference |

| Anti-tuberculosis | GFA-MLR | van der Waals volume, electron density, electronegativity | 0.83 | nih.gov |

| Anti-DENV virus | 3D-QSAR, HQSAR | Not specified | 0.95 | researchgate.net |

| Anti-proliferative (HL60) | MLR | Electrophilic index, IP, ELUMO | Not specified | dergipark.org.tr |

| Anti-inflammatory | MLR | Molecular hardness, Molecular softness | Not specified | dergipark.org.tr |

Chemical Reactivity, Mechanistic Studies, and Complexation Chemistry of 8 Fluoroquinolin 5 Ol

Acid-Base Equilibrium and Tautomerism of 8-Fluoroquinolin-5-ol

Determination of Dissociation Constants (pKa) and pH-Dependent Behavior

The acid-base properties of this compound are crucial for understanding its behavior in different chemical and biological environments. The dissociation constant, or pKa, provides a measure of the strength of an acid in solution. libretexts.orgwjec.co.uk For this compound, a predicted pKa value is approximately 8.06 ± 0.30. chembk.com This value indicates that it is a weak acid.

The pH of the solution will dictate the protonation state of the molecule. libretexts.org In solutions with a pH below its pKa, the phenolic hydroxyl group is predominantly in its protonated, neutral form. Conversely, at a pH above the pKa, the hydroxyl group will deprotonate to form the phenolate (B1203915) anion. This pH-dependent behavior is a key characteristic of phenolic compounds and influences their reactivity and solubility.

The general equilibrium for the dissociation of this compound in water can be represented as follows:

C₉H₆FNO (aq) + H₂O (l) ⇌ C₉H₅FNO⁻ (aq) + H₃O⁺ (aq)

The equilibrium constant for this reaction is the acid dissociation constant, Ka. wjec.co.uk The pKa is the negative logarithm of the Ka value. wjec.co.uk The strength of a weak acid is inversely related to its pKa value; a lower pKa indicates a stronger acid. wjec.co.uk

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| pKa | 8.06 ± 0.30 chembk.com |

| Molecular Formula | C₉H₆FNO chembk.com |

| Molar Mass | 163.15 g/mol chembk.com |

| Melting Point | 278-282 °C chembk.com |

| Boiling Point | 316.6 ± 22.0 °C chembk.com |

| Density | 1.366 ± 0.06 g/cm³ chembk.com |

Note: The values in this table are predicted and may differ from experimental values.

Investigation of Keto-Enol and Other Tautomeric Forms

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms, known as tautomers. nih.gov For this compound, the most relevant form of tautomerism is keto-enol tautomerism. The "enol" form is the this compound structure itself, containing a hydroxyl group attached to the quinoline (B57606) ring. The "keto" form would involve the migration of the hydrogen atom from the hydroxyl group to a carbon atom in the ring, with the concurrent formation of a carbonyl group (C=O).

The potential for other tautomeric forms, such as those involving the quinoline nitrogen, also exists. However, keto-enol tautomerism is generally the most significant for hydroxyquinolines. mdpi.com

Oxidation and Reduction Pathways of the Quinoline Scaffold

The quinoline scaffold of this compound is susceptible to both oxidation and reduction reactions, which can lead to a variety of derivatives. The specific products formed depend on the reagents and reaction conditions employed.

Oxidation of the quinoline ring can occur, potentially leading to the formation of N-oxides or the cleavage of the heterocyclic ring under harsh conditions. The presence of the electron-donating hydroxyl group can influence the regioselectivity of oxidation reactions.

Reduction of the quinoline ring system can also be achieved using various reducing agents. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, forming tetrahydroquinoline derivatives. The specific conditions of the reduction will determine the extent of saturation.

Investigation of Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of the quinoline ring in this compound towards substitution reactions is a key aspect of its chemistry. The quinoline system can undergo both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically a hydrogen, on the aromatic ring. byjus.com For the quinoline ring system, electrophilic substitution generally occurs on the benzene (B151609) ring, with positions 5 and 8 being the most favored. The presence of the hydroxyl group at position 5 and the fluorine at position 8 will significantly influence the regioselectivity of further electrophilic substitutions. The hydroxyl group is an activating group, directing incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho, para-director.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org In the quinoline system, nucleophilic substitution typically targets the pyridine (B92270) ring, particularly at positions 2 and 4. The fluorine atom at position 8 is a halogen, which can potentially act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

Coordination Chemistry and Metal Chelation Properties of this compound

Quinolinol derivatives are well-known for their ability to form stable complexes with a variety of metal ions. chemscene.com This property arises from the presence of both a nitrogen atom in the quinoline ring and a hydroxyl group, which can act as coordination sites for a metal ion. researchgate.netnih.gov

Identification of Coordination Modes and Ligand Binding Strength

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. nih.gov This forms a stable five-membered chelate ring. The formation of such a chelate ring enhances the stability of the metal complex compared to coordination with monodentate ligands.

The strength of the ligand binding is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of the fluorine substituent. The electron-withdrawing nature of the fluorine atom can affect the electron density on the quinoline ring and the acidity of the hydroxyl group, which in turn can modulate the binding affinity for different metal ions. nih.gov The ability of 8-hydroxyquinoline (B1678124) derivatives to form stable metal complexes is a cornerstone of their application in various fields, including analytical chemistry and materials science. chemscene.comresearchgate.netnih.gov

Application in Metal-Organic Frameworks and Catalysis

The bifunctional nature of this compound, featuring a chelating hydroxyl-pyridine motif and a reactive fluoro-substituted aromatic ring, positions it as a promising candidate for applications in the design of Metal-Organic Frameworks (MOFs) and as a ligand in catalysis. While specific research detailing the use of this compound itself as a primary linker in MOF synthesis is not extensively documented, its structural and electronic properties can be understood from the broader context of quinoline derivatives in these fields.

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. rsc.orgprometheanparticles.co.uk The properties of a MOF, including its pore size, shape, surface properties, and ultimate function, are dictated by the geometry and functionality of these organic linkers. rsc.org The design of the linker is a key strategy for tuning MOFs for specific applications, such as gas storage, separations, and catalysis. rsc.orgnih.gov Quinoline-based ligands are valuable in this context due to their rigidity and ability to coordinate with metal centers. rsc.org

The 8-hydroxyquinoline moiety, the parent structure of this compound, is a classic bidentate chelating agent that forms stable complexes with a wide range of metal ions. rroij.comnih.gov This chelation is fundamental to its potential role in catalysis and as a structural node in MOFs. The introduction of substituents onto the quinoline skeleton is a known method to modulate the electronic and steric properties of the resulting metal complexes. rroij.com For instance, electron-withdrawing groups are known to influence the emission spectra of the corresponding metal complexes. rroij.com In this compound, the fluorine atom at the C8 position acts as an electron-withdrawing group, which can influence the Lewis acidity of the coordinated metal center, thereby modulating its catalytic activity.

The catalytic applications of MOFs can arise from the metal nodes, the organic linkers, or guest species housed within the pores. csic.esresearchgate.net MOFs built with functional linkers, such as those containing basic amine groups or acidic sites, have demonstrated significant catalytic activity in various organic transformations. mostwiedzy.plresearchgate.net By analogy, a MOF constructed with this compound could feature accessible metal sites for catalysis, with the electronic properties fine-tuned by the fluoro-substituent. Moreover, the compound itself can be used to synthesize discrete metal complexes that act as catalysts. The field of MOF-based catalysis is rapidly expanding, with applications in condensation reactions, oxidations, and coupling reactions. researchgate.net

Table 1: Examples of Quinoline Derivatives and Their Roles in Catalysis and MOF-Related Applications

| Compound/Derivative Class | Application/Role | Key Structural Feature | Research Findings |

| 8-Hydroxyquinoline (8-HQ) | Ligand for metal complexes, Precursor for chemosensors | Bidentate N,O-chelating site | Forms stable complexes with numerous metals (e.g., Al(III), Zn(II)); chelation enhances fluorescence, a property useful in sensing. rroij.comresearchgate.net |

| 5-Substituted 8-Hydroxyquinolines | Enzyme Inhibition (Catalysis) | Substituent at C5 position | Electron-withdrawing groups at the 5-position, such as sulfone, lead to potent inhibition of enzymes like Catechol O-methyltransferase (COMT). nih.gov |

| Amine-Functionalized MOFs (e.g., UiO-66-NH2) | Heterogeneous Catalysis | Basic amine groups on linker | The amine groups act as basic active sites, catalyzing reactions such as polycarbonate depolymerization. mostwiedzy.pl |

| 8-Fluoroquinoline | Photochemical Reactions (Precursor) | Fluoro-substituted quinoline core | Participates in dearomative cycloaddition reactions, demonstrating the reactivity of the fluoro-quinoline scaffold under photochemical conditions. nih.gov |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior and excited-state dynamics of this compound are governed by the interplay between its core 8-hydroxyquinoline (8HQ) structure and the influence of the C8-fluorine substituent. The photophysics of 8HQ and its derivatives are characterized by an excited-state intramolecular proton transfer (ESIPT) process. rroij.comnih.gov

The introduction of a fluorine atom at the C8 position, as in this compound, is expected to modulate these dynamics. Fluorine substitution is a known strategy for altering the photophysical properties of aromatic systems. researchgate.net It can increase the structural flexibility and influence intermolecular interactions, which in turn can lead to enhanced fluorescence emission, often shifted towards the blue region of the spectrum. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine alters the electronic landscape of the molecule. Theoretical studies on related compounds have shown that such substitutions can affect the energy levels of the ground and excited states, potentially influencing the energetics and mechanism of the ESIPT reaction. nih.govresearchgate.net

Fluorescence from the locally excited (enol) state.

Excited-State Intramolecular Proton Transfer (ESIPT) to form the keto-tautomer, followed by its subsequent decay.

Intersystem Crossing to the triplet state, which could lead to phosphorescence or further photochemical reactions.

Intermolecular reactions , such as cycloaddition, if suitable reaction partners are present. nih.gov

The specific quantum yields of these processes and the lifetimes of the excited states for this compound would depend significantly on the solvent environment (protic/aprotic) and pH, as these factors strongly influence hydrogen bonding and the protonation state of the molecule. nih.govresearchgate.net

Table 2: Comparative Excited-State Dynamics of 8-Hydroxyquinoline and Related Compounds

| Compound | Key Photophysical Process | Observed Timescale/Property | Influence of Structure |

| 8-Hydroxyquinoline (8HQ) | Excited-State Intramolecular Proton Transfer (ESIPT) | Rapid decay (0.37 ps in isolated molecules) | The intramolecular N···H-O bond facilitates an ultrafast proton transfer, leading to efficient non-radiative decay and weak fluorescence. nih.gov |

| 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) | pH-dependent ESIPT and fluorescence | Weakly fluorescent in neutral form; chelation with metal ions enhances fluorescence. | The ESIPT mechanism is responsible for the lack of fluorescence in the free ligand; complexation restricts this pathway. nih.govresearchgate.net |

| Fluoroquinolines (general) | Enhanced Blue Emission | Increased fluorescence quantum yield compared to non-fluorinated parent compounds. | Fluorine addition can increase structural flexibility and alter electronic properties, leading to improved photophysics. researchgate.net |

Advanced Applications of 8 Fluoroquinolin 5 Ol in Chemical and Biophysical Systems

Design of Ligands for Catalysis and Materials Science

The 8-hydroxyquinoline (B1678124) scaffold is a well-established bidentate ligand, capable of forming stable complexes with a wide variety of metal ions. The introduction of a fluorine atom at the 8-position of the quinoline (B57606) ring in 8-Fluoroquinolin-5-ol can modulate the ligand's electronic properties, thereby influencing the catalytic activity and photophysical characteristics of its metal complexes.

Transition Metal Catalysis and Enantioselective Synthesis

While direct catalytic applications of this compound are still an emerging area of research, the broader family of halogenated 8-hydroxyquinoline derivatives has shown promise in transition metal catalysis. For instance, cobalt(II) complexes of halogenated 8-hydroxyquinolines have been investigated as catalysts in oligomerization and polymerization reactions. These studies suggest that the electronic modifications imparted by the halogen substituent can influence the catalytic activity of the metal center. It is plausible that an 8-fluoro substituent would similarly modulate the electron density at the metal center in a coordinated complex, thereby tuning its catalytic efficacy.

In the realm of enantioselective synthesis, chiral ligands are essential for achieving high levels of stereocontrol. While this compound itself is achiral, it can serve as a valuable scaffold for the synthesis of chiral ligands. The development of chiral quinoline-containing ligands is an active area of research, with applications in various asymmetric transformations. The introduction of a fluorine atom could influence the conformational preferences and electronic properties of such chiral ligands, potentially leading to enhanced enantioselectivity in catalytic reactions. The synthesis of chiral derivatives of this compound represents a promising avenue for the development of novel catalysts for asymmetric synthesis.

Table 1: Examples of Catalytic Applications of Substituted 8-Hydroxyquinoline Metal Complexes

| Metal Center | 8-Hydroxyquinoline Ligand | Catalytic Application | Reference |

| Cobalt(II) | 5-chloro-8-hydroxyquinoline | Olefin Oligomerization | elsevierpure.com |

| Ruthenium(II) | 8-hydroxyquinoline-thiosemicarbazone | Aldehyde to Amide Conversion | researchgate.net |

| Palladium(II) | Schiff Base of 8-hydroxyquinoline | Suzuki Coupling | acs.org |

Integration into Functional Materials (e.g., Organic Semiconductors, OLEDs)

The photoluminescent properties of 8-hydroxyquinoline derivatives have led to their extensive use in organic light-emitting diodes (OLEDs). Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a canonical example of a highly efficient and stable emissive material in OLEDs. The introduction of fluorine substituents onto the 8-hydroxyquinoline ligand can significantly tune the electronic and photophysical properties of the resulting metal complexes, making them attractive for advanced OLED applications.

Fluorination can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, which in turn affects the emission color and quantum yield. For example, studies on fluorinated Alq3 derivatives have shown that the position of the fluorine atom on the quinoline ring has a profound effect on the emission properties. Fluorination at the C-6 position can lead to a blue-shift in the emission spectrum and an increased fluorescence intensity, which is desirable for developing efficient blue-emitting OLEDs. Conversely, fluorination at the C-5 position has been observed to cause a red-shift and a decrease in emission intensity. rsc.orgrsc.org

These findings suggest that this compound could be a valuable ligand for creating novel metal complexes with tailored photophysical properties for OLEDs and other organic electronic devices. The electron-withdrawing nature of the fluorine atom can also enhance the electron mobility and air-stability of organic semiconductors. rsc.org

Table 2: Effect of Fluorine Substitution on the Photophysical Properties of Alq3 Derivatives

| Compound | Position of Fluorine | Emission Maximum (in CHCl3) | Relative Photoluminescence Quantum Yield | Reference |

| Alq3 | - | 520 nm | 1.00 | rsc.org |

| 5FAlq3 | C-5 | 535 nm | 0.15 | rsc.org |

| 6FAlq3 | C-6 | 505 nm | 1.85 | rsc.org |

| 7FAlq3 | C-7 | 518 nm | 1.05 | rsc.org |

Development of Chemical Probes for In Vitro Biophysical Research

The intrinsic fluorescence of the 8-hydroxyquinoline scaffold makes it an excellent platform for the development of chemical probes for biophysical research. The introduction of a fluorine atom in this compound provides an additional spectroscopic handle for nuclear magnetic resonance (NMR) studies, further expanding its utility in probing biological systems.

Fluorescent Sensors for Specific Ions or Chemical Species in Controlled Environments

8-Hydroxyquinoline and its derivatives are well-known fluorescent chemosensors for various metal ions. nih.gov Upon chelation with a metal ion, the fluorescence of the 8-hydroxyquinoline moiety is often enhanced due to the increased rigidity of the structure and the inhibition of excited-state intramolecular proton transfer. nih.gov The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the quinoline ring.

The fluorine atom in this compound, with its strong electron-withdrawing properties, is expected to influence the acidity of the hydroxyl group and the basicity of the quinoline nitrogen. These changes can alter the binding affinity and selectivity of the ligand for different metal ions. For instance, diaza-18-crown-6 hydroxyquinoline derivatives have been shown to be highly selective fluorescent sensors for Mg(2+) ions. nih.gov It is conceivable that fluorinated derivatives could be designed to exhibit enhanced selectivity for other biologically relevant ions. The development of sensors based on this compound could lead to valuable tools for quantifying specific ions in controlled in vitro environments.

Table 3: Examples of 8-Hydroxyquinoline-Based Fluorescent Sensors for Metal Ions

| Sensor Moiety | Target Ion | Sensing Mechanism | Reference |

| Diaza-18-crown-6 hydroxyquinoline | Mg(2+) | Chelation-enhanced fluorescence | nih.gov |

| Rhodamine-8-hydroxyquinoline conjugate | Hg(2+) | FRET (Förster Resonance Energy Transfer) | acs.orgresearchgate.net |

| 1,2,3-Triazole linked 8-hydroxyquinoline | Zn(2+)/Fe(3+) | Solvent-dependent chelation-enhanced fluorescence | acs.org |

Mechanistic Studies of Enzyme-Inhibitor Interactions in Biochemical Systems

The quinoline scaffold is present in numerous bioactive molecules, and fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comyoutube.comyoutube.comnih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The mechanism of action involves the fluoroquinolone molecule binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strands. youtube.com

This compound, as a fluorinated quinoline derivative, has the potential to be explored as a scaffold for the design of novel enzyme inhibitors. The fluorine atom can engage in favorable interactions within an enzyme's active site, such as hydrogen bonding or electrostatic interactions, which can enhance binding affinity and specificity. Furthermore, the development of inhibitors based on the 8-hydroxyquinoline core allows for the exploration of metal-binding pharmacophores in metalloenzyme inhibition. boernerlab.de The study of how this compound and its derivatives interact with enzyme active sites can provide valuable insights into the mechanisms of enzyme inhibition and facilitate the design of more potent and selective therapeutic agents.

Table 4: Inhibition of E. coli DNA Gyrase by Fluoroquinolones

| Fluoroquinolone | IC50 (µg/mL) | Reference |

| Levofloxacin | 0.78 | researchgate.net |

| Ciprofloxacin | 0.98 | researchgate.net |

| Ofloxacin | 1.56 | researchgate.net |

Characterization of Protein-Ligand Binding Kinetics and Thermodynamics (In Vitro)

The presence of a fluorine atom in this compound makes it an ideal candidate for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions. ¹⁹F NMR offers several advantages, including a high sensitivity, a large chemical shift dispersion, and the absence of background signals in biological samples. nih.gov These features allow for the direct observation of the fluorinated ligand upon binding to a protein, providing valuable information about the binding event.

One-dimensional ¹⁹F NMR lineshape analysis can be used to quantify both the kinetics (association and dissociation rate constants, kon and koff) and thermodynamics (dissociation constant, Kd) of protein-ligand interactions. nih.gov This method is particularly well-suited for studying weak and transient interactions that are common in biological systems.

A case study involving the interaction of a fluorine-labeled Src homology 3 (SH3) protein domain with proline-rich peptides demonstrates the power of this technique. By monitoring the changes in the ¹⁹F NMR spectrum upon titration of the peptide, researchers were able to determine the complete kinetic and thermodynamic profile of the binding event. nih.gov This approach could be readily applied to study the interaction of this compound or its derivatives with target proteins, providing detailed insights into the binding mechanism.

Table 5: Kinetic and Thermodynamic Data for the Binding of a Proline-Rich Peptide (p41) to the SH3 Domain Determined by ¹⁹F NMR

| Parameter | Value |

| kon (10⁸ M⁻¹s⁻¹) | 1.5 |

| koff (10⁴ s⁻¹) | 2.2 |

| Kd (µM) | 150 |

Data obtained for the interaction of the PAMP-p41 peptide with the drkN SH3 T22G domain at 298 K. nih.gov

Role in Chemical Biology Tool Development for Mechanistic Understanding

Chemical biology utilizes small molecules to study and manipulate biological systems. Within this field, compounds based on the quinoline scaffold are valued for their structural rigidity, photophysical properties, and ability to coordinate with metal ions. nih.gov While the broader class of 8-hydroxyquinolines has been explored for various applications, specific research detailing the advanced use of this compound is more nascent. The introduction of a fluorine atom at the 8-position is anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of the parent 5-hydroxyquinoline (B119867) molecule, potentially offering refined tools for chemical biologists.

Molecular Imaging Agents for Cellular and Subcellular Studies (In Vitro)

Molecular imaging probes are crucial tools for visualizing biological processes at the molecular level within cells. nih.govgrotlilab.net Fluorescent small molecules are particularly valuable for these in vitro studies. The 8-hydroxyquinoline core is a well-known fluorophore that forms highly fluorescent chelate complexes with various metal ions, a property that has been widely exploited for developing sensors. uci.edu For instance, derivatives such as 8-hydroxyquinoline-5-sulfonic acid form intensely fluorescent complexes with metal ions like cadmium, magnesium, and zinc, allowing for their detection in aqueous solutions. uci.edu

The fluorescence of these quinoline-based compounds often arises from a chelation-enhanced fluorescence (CHEF) effect. In the unbound state, the molecule may exhibit minimal fluorescence, but upon binding to a target analyte (like a metal ion), a rigid complex is formed, leading to a significant increase in quantum yield and a "turn-on" fluorescent signal. This mechanism is foundational to the design of targeted imaging agents. uci.edu